(3S)-3-phosphonooxycyclohexene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-phosphonooxycyclohexene-1-carboxylic acid, also known as POC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic amino acid derivative that contains both a phosphonic acid group and a carboxylic acid group. POC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of (3S)-3-phosphonooxycyclohexene-1-carboxylic acid is not fully understood, but it is thought to act as a competitive inhibitor of certain enzymes involved in the biosynthesis of amino acids. This inhibition leads to a decrease in the production of certain amino acids, which can have a range of effects on biological systems.
Biochemische Und Physiologische Effekte
(3S)-3-phosphonooxycyclohexene-1-carboxylic acid has been found to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in amino acid biosynthesis, the modulation of neurotransmitter release, and the regulation of ion channels. These effects make (3S)-3-phosphonooxycyclohexene-1-carboxylic acid a promising candidate for further investigation in a variety of scientific research fields.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S)-3-phosphonooxycyclohexene-1-carboxylic acid in lab experiments is its ability to selectively inhibit certain enzymes involved in amino acid biosynthesis, allowing for the study of the effects of specific amino acids on biological systems. However, one limitation of using (3S)-3-phosphonooxycyclohexene-1-carboxylic acid is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on (3S)-3-phosphonooxycyclohexene-1-carboxylic acid, including the investigation of its effects on specific biological systems, the development of more selective inhibitors of amino acid biosynthesis, and the exploration of its potential therapeutic applications in various diseases and conditions. Additionally, further studies may be needed to fully understand the mechanism of action of (3S)-3-phosphonooxycyclohexene-1-carboxylic acid and its potential interactions with other biological molecules.
Synthesemethoden
(3S)-3-phosphonooxycyclohexene-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of cyclohexene with phosphorous acid and carbon dioxide, or the reaction of cyclohexene with phosphorous pentoxide and carbon dioxide. These reactions result in the formation of a cyclic intermediate, which can be further reacted with a variety of reagents to produce (3S)-3-phosphonooxycyclohexene-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(3S)-3-phosphonooxycyclohexene-1-carboxylic acid has been investigated for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and neuroscience. It has been found to exhibit a range of effects on various biological systems, making it a promising candidate for further study.
Eigenschaften
CAS-Nummer |
122741-61-1 |
---|---|
Produktname |
(3S)-3-phosphonooxycyclohexene-1-carboxylic acid |
Molekularformel |
C7H11O6P |
Molekulargewicht |
222.13 g/mol |
IUPAC-Name |
(3S)-3-phosphonooxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H11O6P/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h4,6H,1-3H2,(H,8,9)(H2,10,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
XGUYJKAVWJYMQN-LURJTMIESA-N |
Isomerische SMILES |
C1C[C@@H](C=C(C1)C(=O)O)OP(=O)(O)O |
SMILES |
C1CC(C=C(C1)C(=O)O)OP(=O)(O)O |
Kanonische SMILES |
C1CC(C=C(C1)C(=O)O)OP(=O)(O)O |
Synonyme |
4,5-dideoxy-S3P 4,5-dideoxyshikimate 3-phosphate 4,5-dideoxyshikimic acid 3-phosphate ddS3P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.